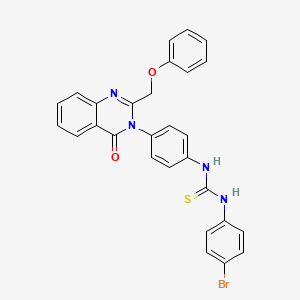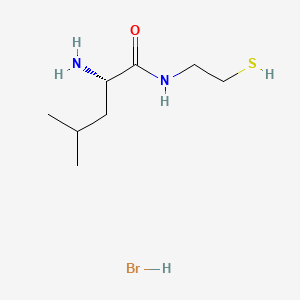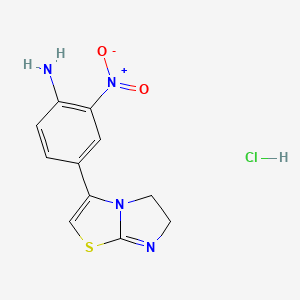
Benzenamine, 4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-2-nitro-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-2-nitro-, monohydrochloride is a complex organic compound that features a benzenamine core substituted with a dihydroimidazo-thiazole ring and a nitro group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenamine, 4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-2-nitro-, monohydrochloride typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of 2-aminothiazoles with γ-bromodipnones under mild conditions, which involves heating the reagent mixture in benzene for 2-4 hours . The structure of the starting bromo ketone can influence the outcome of the reaction, leading to the formation of different products .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-2-nitro-, monohydrochloride can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The benzenamine core can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include γ-bromodipnones, 2-aminothiazoles, and various solvents such as benzene. Reaction conditions typically involve heating the mixture to facilitate the formation of the desired product .
Major Products Formed
The major products formed from these reactions include various derivatives of the imidazo-thiazole ring system, which can exhibit different biological activities depending on the substituents present .
Wissenschaftliche Forschungsanwendungen
Benzenamine, 4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-2-nitro-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound’s potential as an anticancer agent makes it a candidate for drug development.
Industry: It may be used in the development of new pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of benzenamine, 4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-2-nitro-, monohydrochloride involves its interaction with specific molecular targets in cancer cells. The compound can modulate the immune system through T-cell activation and proliferation, increasing neutrophil mobility, and stimulating antibody formation . These effects contribute to its potential anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Levamisole: A well-known imidazo-thiazole derivative used as an anthelmintic and immunomodulatory agent.
Other Imidazo-Thiazole Derivatives: Compounds with similar structures that exhibit a range of biological activities, including anticancer, antiviral, and antimicrobial properties.
Uniqueness
Benzenamine, 4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-2-nitro-, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of a benzenamine core with a dihydroimidazo-thiazole ring and a nitro group makes it a versatile compound for various scientific applications.
Eigenschaften
CAS-Nummer |
130623-68-6 |
|---|---|
Molekularformel |
C11H11ClN4O2S |
Molekulargewicht |
298.75 g/mol |
IUPAC-Name |
4-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-2-nitroaniline;hydrochloride |
InChI |
InChI=1S/C11H10N4O2S.ClH/c12-8-2-1-7(5-9(8)15(16)17)10-6-18-11-13-3-4-14(10)11;/h1-2,5-6H,3-4,12H2;1H |
InChI-Schlüssel |
XDVGPZMHDGFYSA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2C(=CSC2=N1)C3=CC(=C(C=C3)N)[N+](=O)[O-].Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


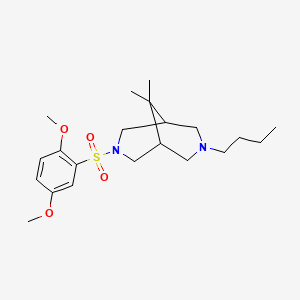

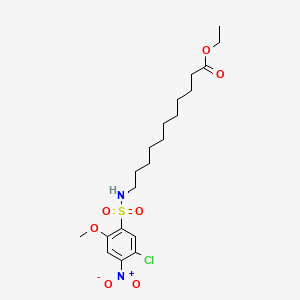
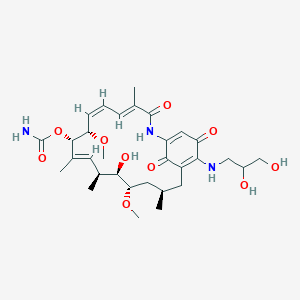
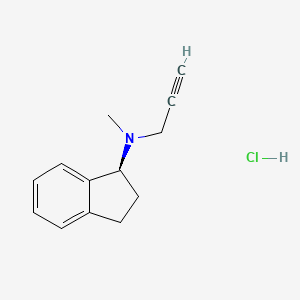

![4-[(R)-(3-aminophenyl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methyl]-N,N-diethylbenzamide;(E)-but-2-enedioic acid](/img/structure/B12742213.png)
![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-ethylpiperazin-1-yl)methyl]benzimidazole](/img/structure/B12742218.png)

